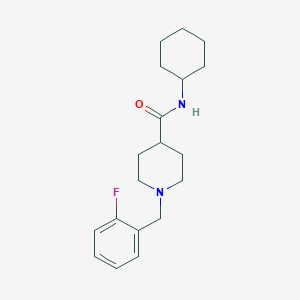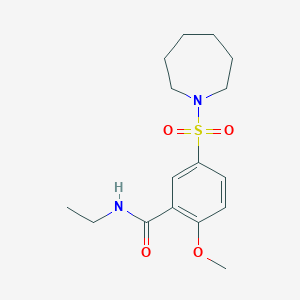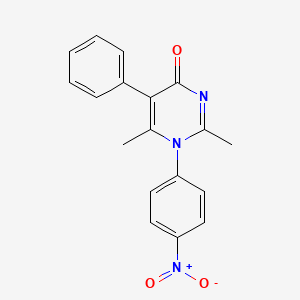
N-cyclohexyl-1-(2-fluorobenzyl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-1-(2-fluorobenzyl)-4-piperidinecarboxamide (ABT-594) is a synthetic compound that acts as an agonist of nicotinic acetylcholine receptors (nAChRs). It was first discovered by scientists at Abbott Laboratories in the late 1990s, and since then, it has been extensively studied for its potential use in various fields of scientific research.
作用機序
N-cyclohexyl-1-(2-fluorobenzyl)-4-piperidinecarboxamide acts as a potent agonist of nAChRs, which are ionotropic receptors that are widely expressed in the nervous system. Upon binding to nAChRs, N-cyclohexyl-1-(2-fluorobenzyl)-4-piperidinecarboxamide activates the receptors and causes the influx of calcium ions into the cell. This leads to the release of neurotransmitters, such as dopamine and serotonin, which are involved in pain modulation and other physiological processes.
Biochemical and Physiological Effects:
N-cyclohexyl-1-(2-fluorobenzyl)-4-piperidinecarboxamide has been shown to have potent analgesic effects in various animal models of pain. It has also been shown to have antinociceptive effects in models of neuropathic pain and inflammatory pain. In addition to its analgesic effects, N-cyclohexyl-1-(2-fluorobenzyl)-4-piperidinecarboxamide has been shown to have anxiolytic and antidepressant effects in animal models.
実験室実験の利点と制限
One of the main advantages of using N-cyclohexyl-1-(2-fluorobenzyl)-4-piperidinecarboxamide in lab experiments is its high potency and selectivity for nAChRs. This allows for precise manipulation of the receptor system and the investigation of specific physiological processes. However, one limitation of using N-cyclohexyl-1-(2-fluorobenzyl)-4-piperidinecarboxamide is its potential toxicity at high doses, which can limit its use in certain experiments.
将来の方向性
There are several potential future directions for the study of N-cyclohexyl-1-(2-fluorobenzyl)-4-piperidinecarboxamide and its effects on nAChRs. One area of interest is the investigation of the role of nAChRs in addiction and substance abuse. N-cyclohexyl-1-(2-fluorobenzyl)-4-piperidinecarboxamide has been shown to have anti-addictive effects in animal models, and further research in this area could lead to the development of new therapies for addiction. Another potential direction is the investigation of the effects of N-cyclohexyl-1-(2-fluorobenzyl)-4-piperidinecarboxamide on other physiological processes, such as learning and memory. Overall, the study of N-cyclohexyl-1-(2-fluorobenzyl)-4-piperidinecarboxamide and nAChRs has the potential to yield important insights into the functioning of the nervous system and the development of new therapeutic approaches for neurological disorders.
合成法
The synthesis of N-cyclohexyl-1-(2-fluorobenzyl)-4-piperidinecarboxamide involves a series of chemical reactions that start with the condensation of cyclohexanone and 2-fluorobenzaldehyde to form N-cyclohexyl-2-fluorobenzylidene-piperidine-4-carboxamide. This intermediate is then reduced to the corresponding amine using sodium borohydride, and finally, the amine is acylated with cyclohexanecarbonyl chloride to yield the final product, N-cyclohexyl-1-(2-fluorobenzyl)-4-piperidinecarboxamide.
科学的研究の応用
N-cyclohexyl-1-(2-fluorobenzyl)-4-piperidinecarboxamide has been widely used in scientific research to study the function of nAChRs in various biological systems. It has been shown to have analgesic properties and has been used to investigate the role of nAChRs in pain pathways. N-cyclohexyl-1-(2-fluorobenzyl)-4-piperidinecarboxamide has also been studied for its potential use as a therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
N-cyclohexyl-1-[(2-fluorophenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27FN2O/c20-18-9-5-4-6-16(18)14-22-12-10-15(11-13-22)19(23)21-17-7-2-1-3-8-17/h4-6,9,15,17H,1-3,7-8,10-14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCQZQVBDXWNAHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2CCN(CC2)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-1-(2-fluorobenzyl)piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3-dichloro-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5217202.png)
![5-(4-bromophenyl)-2-(4-butoxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5217205.png)
![3-[(4-chloro-3-nitrophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5217211.png)


![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-4-(4-methylbenzyl)-2,5-pyrrolidinedione](/img/structure/B5217238.png)

![N-(3-methylphenyl)-3-[1-(3-pyridinylacetyl)-4-piperidinyl]propanamide](/img/structure/B5217265.png)
![2,4-dichloro-N-{4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B5217272.png)



![1-{[1-(2-chlorobenzoyl)-4-piperidinyl]carbonyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5217304.png)